2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide
Description
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a phenyl ring substituted with a 1,2,4-triazole moiety
Properties
IUPAC Name |
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-13-12(2-1-7-17-13)14(21)19-10-3-5-11(6-4-10)20-9-16-8-18-20/h1-9H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOQIPPPAGXZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the 1,2,4-triazole moiety: This can be achieved by reacting hydrazine with formamide under acidic conditions to form 1,2,4-triazole.
Substitution on the phenyl ring: The 1,2,4-triazole is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the pyridine ring: The pyridine ring is synthesized separately, often starting from a halogenated pyridine derivative.
Coupling of the two moieties: The phenyl ring with the 1,2,4-triazole is then coupled with the pyridine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group on the pyridine ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under reflux conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol-substituted derivatives.
Oxidation and reduction: Products include various oxidized or reduced forms of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of triazole-containing compounds with enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The 1,2,4-triazole moiety is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. The chloro and carboxamide groups can further modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar 1,2,4-triazole moiety.
Anastrozole: An aromatase inhibitor used in breast cancer treatment, also containing a triazole ring.
Voriconazole: Another triazole antifungal with a similar structure.
Uniqueness
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the combination of its pyridine, phenyl, and triazole moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with tailored properties.
Biological Activity
2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural sciences. This compound features a pyridine ring with a chloro group and a carboxamide moiety, alongside a phenyl ring substituted with a 1,2,4-triazole. The presence of the triazole ring is significant as it serves as a pharmacophore that interacts with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C14H10ClN5O, with a molecular weight of 285.71 g/mol. Its structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing primarily on its antimicrobial , antifungal , and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit varying degrees of antimicrobial activity. Specifically:
- Cytotoxicity : The compound has shown weak to high cytotoxic activities against different tumor cell lines .
- Mechanism of Action : The mechanism involves interaction with biological receptors through hydrogen bonding and dipole interactions .
Antifungal Activity
The antifungal potential of this compound is particularly noteworthy. Studies have demonstrated that triazole derivatives can inhibit ergosterol synthesis in fungi:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | Varies (specific data not provided) | Candida albicans, Candida parapsilosis |
The inhibition of ergosterol synthesis is comparable to that of established antifungal agents like fluconazole .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells. The specific pathways affected include alterations in cell signaling and gene expression related to cancer progression .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related triazole compounds:
- Synthesis and Evaluation : A series of triazole derivatives were synthesized and tested for their antifungal activity against Candida species. Compounds with electronegative substituents showed enhanced activity due to increased lipophilicity .
- Molecular Docking Studies : Molecular docking studies revealed that the compound interacts effectively with the active sites of fungal enzymes involved in ergosterol biosynthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
